1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane 1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane
Brand Name: Vulcanchem
CAS No.: 52184-05-1
VCID: VC19615219
InChI: InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3
SMILES:
Molecular Formula: C10H21ClO3
Molecular Weight: 224.72 g/mol

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane

CAS No.: 52184-05-1

Cat. No.: VC19615219

Molecular Formula: C10H21ClO3

Molecular Weight: 224.72 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)butane - 52184-05-1

Specification

CAS No. 52184-05-1
Molecular Formula C10H21ClO3
Molecular Weight 224.72 g/mol
IUPAC Name 1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane
Standard InChI InChI=1S/C10H21ClO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-10H2,1H3
Standard InChI Key BOLXYTYUHHXGOX-UHFFFAOYSA-N
Canonical SMILES CCCCOCCOCCOCCCl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane consists of a four-carbon butane chain bonded to a triethoxy (-O-CH2_2-CH2_2-O-CH2_2-CH2_2-O-CH2_2-CH2_2-Cl) moiety. This arrangement positions the chlorine atom at the terminal ethoxy group, rendering it susceptible to substitution reactions. The IUPAC name, 1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]butane, reflects this connectivity, while its SMILES notation (CCCCOCCOCCOCCCl) provides a linear representation of the structure .

Key Molecular Properties

PropertyValue
Molecular FormulaC10H21ClO3\text{C}_{10}\text{H}_{21}\text{ClO}_3
Molecular Weight224.725 g/mol
CAS Registry Number52184-05-1
ClassificationHalogenated ether

The chlorine atom’s electronegativity and the ether linkages’ polarity contribute to the compound’s solubility in organic solvents such as dichloromethane and tetrahydrofuran, though aqueous solubility is limited .

Synthesis and Industrial Production

Synthetic routes to 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane emphasize sequential etherification and chlorination steps. A common approach involves the Williamson ether synthesis, where sodium butoxide reacts with 2-(2-chloroethoxy)ethanol in a controlled environment .

Representative Synthetic Pathway

  • Alkoxide Formation: 1-Butanol is deprotonated using sodium hydride to generate sodium butoxide.

  • Etherification: Sodium butoxide reacts with 2-(2-chloroethoxy)ethanol, forming the triethoxy linkage via nucleophilic substitution.

  • Purification: The crude product is distilled under reduced pressure to isolate the target compound .

Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Advanced purification techniques, such as fractional distillation and column chromatography, ensure high purity (>95%) .

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is primarily governed by the terminal chlorine atom, which participates in nucleophilic substitution (SN_\text{N}2) reactions. Additionally, the ether oxygen atoms can act as weak Lewis bases.

Nucleophilic Substitution

In the presence of nucleophiles (e.g., hydroxide, amines), the chlorine atom is displaced, forming derivatives such as alcohols or amines:
C10H21ClO3+NH3C10H21NH2O3+HCl\text{C}_{10}\text{H}_{21}\text{ClO}_3 + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{21}\text{NH}_2\text{O}_3 + \text{HCl}
This reaction proceeds via a bimolecular mechanism, with inversion of configuration at the electrophilic carbon.

Oxidation and Reduction

  • Oxidation: Strong oxidizing agents (e.g., KMnO4_4) cleave ether linkages, yielding carboxylic acids or ketones depending on conditions.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the compound to 1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]butane, a non-chlorinated analog .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block for synthesizing surfactants, dendrimers, and crown ether analogs. Its chlorine terminus enables facile functionalization, while the ethoxy chains enhance solubility in nonpolar media .

Polymer Chemistry

Incorporating 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane into copolymer matrices improves flexibility and thermal stability. For example, polymerization with ethylene oxide produces polyether elastomers with applications in sealants and adhesives .

Biomedical Applications

Comparative Analysis with Analogous Compounds

Comparison with 1-(2-Chloroethoxy)butane (CAS 1120-23-6)

Property1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane1-(2-Chloroethoxy)butane
Molecular FormulaC10H21ClO3\text{C}_{10}\text{H}_{21}\text{ClO}_3C6H13ClO\text{C}_6\text{H}_{13}\text{ClO}
ReactivityHigher due to multiple ethoxy groupsModerate
ApplicationsSurfactants, polymersSolvents, intermediates

The additional ethoxy groups in 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]butane enhance its hydrophilicity and molecular flexibility, broadening its utility in comparison to shorter-chain analogs .

Future Research Directions

Ongoing investigations focus on:

  • Green Synthesis: Developing catalytic methods to reduce waste and energy consumption.

  • Biodegradability Studies: Assessing environmental persistence and degradation pathways.

  • Pharmaceutical Applications: Optimizing micellar drug carriers for targeted therapies .

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